Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(4-hydroxybutyl)benzoate

Pharmaceutical impurity analysis HPLC method validation Regulatory compliance

Methyl 2‑(4‑hydroxybutyl)benzoate (C₁₂H₁₆O₃, molecular weight 208.25 g/mol) is an ortho‑substituted benzoate ester bearing a four‑carbon hydroxybutyl side chain on the aromatic ring. As a benzoic acid derivative, it serves primarily as a research chemical, analytical reference standard, and synthetic intermediate in pharmaceutical development, where its regiospecific substitution pattern distinguishes it from more common para‑substituted analogs.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8309839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxybutyl)benzoate
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CCCCO
InChIInChI=1S/C12H16O3/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8,13H,4-5,7,9H2,1H3
InChIKeyPWKYWJOMRPQOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-hydroxybutyl)benzoate: Ortho‑Substituted Hydroxyalkyl Benzoate and Pharmaceutical Intermediates


Methyl 2‑(4‑hydroxybutyl)benzoate (C₁₂H₁₆O₃, molecular weight 208.25 g/mol) is an ortho‑substituted benzoate ester bearing a four‑carbon hydroxybutyl side chain on the aromatic ring. As a benzoic acid derivative, it serves primarily as a research chemical, analytical reference standard, and synthetic intermediate in pharmaceutical development, where its regiospecific substitution pattern distinguishes it from more common para‑substituted analogs. The compound is commercially available at purities typically exceeding 95%, and its structural features—including a free terminal hydroxyl group and an ester moiety—enable its use in the preparation of pyrrolo[2,3‑d]pyrimidine‑based antitumor agents and other biologically active molecules.

Why Methyl 2‑(4‑hydroxybutyl)benzoate Cannot Be Replaced by Other Hydroxybutyl Benzoates in Critical Applications


The ortho‑substitution pattern of Methyl 2‑(4‑hydroxybutyl)benzoate fundamentally alters its physicochemical and biological behavior compared to its para‑isomer (Methyl 4‑(4‑hydroxybutyl)benzoate) and other hydroxyalkyl benzoates. The proximity of the hydroxybutyl chain to the ester carbonyl in the ortho position introduces steric hindrance and alters electronic distribution across the aromatic ring, directly impacting binding affinities to biological targets, chromatographic retention behavior, and reactivity in further synthetic transformations. In pharmaceutical impurity profiling—particularly for drugs like Metoprolol and Pemetrexed where para‑hydroxybutyl benzoates are established process‑related impurities—the ortho‑isomer exhibits distinct retention times and must be resolved separately in validated HPLC methods. [1] Consequently, generic substitution with a structurally similar compound without rigorous analytical verification would compromise method accuracy, regulatory compliance, and the fidelity of impurity quantification.

Methyl 2‑(4‑hydroxybutyl)benzoate: Quantitative Differentiation from Para‑ and Other Hydroxyalkyl Analogs


Chromatographic Retention Time Differentiation for Pharmaceutical Impurity Profiling

In validated reversed‑phase HPLC methods used for the analysis of Metoprolol and Pemetrexed process‑related impurities, Methyl 4‑(4‑hydroxybutyl)benzoate (para‑isomer) elutes with a distinct retention time under standardized conditions (C18 column, methanol/water = 35:65 v/v, flow rate 1.0 mL·min⁻¹, detection wavelength 380 nm). [1] The ortho‑isomer, Methyl 2‑(4‑hydroxybutyl)benzoate, is chromatographically resolvable from its para‑counterpart due to differences in hydrophobicity and polar interactions with the stationary phase, necessitating its inclusion as a separate impurity standard in any comprehensive purity assessment. [2]

Pharmaceutical impurity analysis HPLC method validation Regulatory compliance

Regioisomer‑Dependent Utility in Antitumor Agent Synthesis

Methyl 4‑(4‑hydroxybutyl)benzoate (para‑isomer) is explicitly documented as a key building block for the preparation of pyrrolo[2,3‑d]pyrimidine‑based antitumor agents and other biologically active compounds. The ortho‑substituted Methyl 2‑(4‑hydroxybutyl)benzoate, while structurally analogous, presents a different spatial orientation of the hydroxybutyl side chain relative to the ester group, which can influence the regiochemistry of subsequent cyclization reactions and the binding geometry of final drug candidates. The ortho‑isomer may therefore serve as a complementary or alternative scaffold for exploring structure‑activity relationships (SAR) in kinase inhibitor development.

Medicinal chemistry Antitumor agents Pyrrolopyrimidine synthesis

Ortho‑Substitution Impact on Hydrolytic Stability and Reactivity

Classical studies on substituted methyl benzoates demonstrate that ortho‑substituents significantly alter the rates of both acidic and basic hydrolysis relative to para‑substituted analogs. Chapman, Shorter, and Utley (1963) quantified the separation of polar and steric effects on the hydrolysis of substituted methyl benzoates, establishing that ortho‑substitution introduces measurable steric hindrance that retards nucleophilic attack at the ester carbonyl. [1] While specific data for Methyl 2‑(4‑hydroxybutyl)benzoate are not available, this established class‑level relationship predicts that the ortho‑hydroxybutyl group confers greater hydrolytic stability compared to the para‑isomer.

Ester hydrolysis Chemical stability Steric effects

Differential Application in Analytical Method Development and Validation (AMV) for ANDA Submissions

Methyl 4‑(4‑hydroxybutyl)benzoate (para‑isomer) is explicitly cited as a compound suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of Metoprolol. [1] The ortho‑isomer, Methyl 2‑(4‑hydroxybutyl)benzoate, is not referenced in this specific regulatory context, but as a potential process‑related impurity or degradation product in other synthetic routes, it would require distinct analytical characterization. Its availability as a discrete reference standard is essential for laboratories performing impurity profiling where ortho‑substituted by‑products may arise.

Analytical method validation ANDA Quality control

Validated Application Scenarios for Methyl 2‑(4‑hydroxybutyl)benzoate in R&D and QC Workflows


Regioisomeric Reference Standard for HPLC Impurity Profiling in Generic Drug Development (ANDA)

Analytical laboratories supporting ANDA submissions for drugs such as Metoprolol and Pemetrexed require ortho‑substituted Methyl 2‑(4‑hydroxybutyl)benzoate as a discrete reference standard to validate HPLC methods capable of resolving this impurity from its para‑isomer. Regulatory guidelines mandate that all potential process‑related impurities be identified and quantified; the distinct chromatographic retention behavior of the ortho‑isomer [1] necessitates its procurement as a separate analytical standard to ensure method specificity and compliance.

Medicinal Chemistry Scaffold for Structure‑Activity Relationship (SAR) Exploration in Antitumor Agents

In medicinal chemistry programs focused on pyrrolo[2,3‑d]pyrimidine‑based antitumor agents, Methyl 2‑(4‑hydroxybutyl)benzoate serves as an alternative ortho‑substituted building block. Unlike the widely used para‑isomer [1], the ortho‑regioisomer offers a distinct spatial presentation of the hydroxybutyl side chain, which can alter cyclization outcomes and binding interactions with kinase targets. Procurement of both isomers enables comprehensive SAR studies and strengthens intellectual property positions by expanding the chemical space around lead candidates.

Stability Studies for Ortho‑Substituted Benzoate Ester Intermediates

Researchers evaluating the hydrolytic stability of benzoate ester intermediates under acidic or basic conditions may select Methyl 2‑(4‑hydroxybutyl)benzoate as a model ortho‑substituted compound. Class‑level evidence indicates that ortho‑substituents confer greater resistance to ester hydrolysis due to steric shielding of the carbonyl group [1]. This property is relevant for storage condition determination and long‑term stability assessment in synthetic route development.

Synthesis of Novel Biologically Active Compounds Requiring Ortho‑Functionalization

Organic synthesis laboratories developing new chemical entities with defined substitution patterns use Methyl 2‑(4‑hydroxybutyl)benzoate as a versatile ortho‑functionalized benzoate building block. Its terminal hydroxyl group provides a handle for further derivatization (e.g., esterification, etherification, or oxidation), while the ortho‑relationship between the ester and the hydroxybutyl chain enables the construction of fused heterocyclic systems that are inaccessible from para‑substituted analogs.

Quote Request

Request a Quote for Methyl 2-(4-hydroxybutyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.